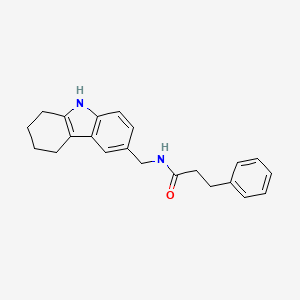
3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Carbazole, 2,3,4,9-tetrahydro- is a chemical compound with the formula C12H13N . It has a molecular weight of 171.2383 .
Synthesis Analysis
The synthesis of similar molecules often involves asymmetric reductive amination directed by chiral (phenyl)ethylamines . Another method used for the synthesis of tetrahydrocarbazoles involves the use of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid as a catalyst .Molecular Structure Analysis
The structure of 1H-Carbazole, 2,3,4,9-tetrahydro- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The key step in the synthesis of similar molecules is an asymmetric reductive amination directed by chiral (phenyl)ethylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Carbazole, 2,3,4,9-tetrahydro- include a molecular weight of 171.2383 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 3-Phenyl-N-((2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)methyl)propanamide Applications
Anticancer Activity: The core structure of 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide, particularly the tetrahydro-1H-carbazole moiety, has been studied for its potential in anticancer therapy. Derivatives of tetrahydro-1H-carbazole have shown promising results in inhibiting the growth of cancer cells, such as the A-549 cell line, through various assays like the MTT assay . The compound’s ability to interact with cancerous cells and disrupt their proliferation makes it a valuable candidate for further research and development in oncology.
Molecular Docking Studies: Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies involving tetrahydro-1H-carbazole derivatives have utilized molecular docking to understand their interaction with biological targets, such as enzymes or receptors involved in cancer progression . This application is crucial for designing new anticancer agents with higher efficacy and specificity.
Biological Activity Evaluation: The biological activity of compounds related to 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can be evaluated through various in vitro and in vivo methods. These evaluations help in determining the therapeutic potential and safety profile of the compound. The activities against different cell lines provide insights into the compound’s effectiveness across various cancer types .
Synthesis of Novel Derivatives: The chemical structure of 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide allows for the synthesis of novel derivatives through reactions like the Mannich reaction. These derivatives can then be screened for various pharmacological activities, leading to the discovery of new drugs .
Photophysics in Bioenvironment: Studying the photophysical properties of carbazole derivatives in biological environments, such as serum albumins, can provide valuable information about their behavior in physiological conditions. This research can lead to applications in drug delivery systems where the compound’s interaction with light can be utilized for targeted therapy .
Antiemetic Activity: Carbazole derivatives have been explored for their antiemetic activity, which is the ability to prevent or alleviate nausea and vomiting. This application is particularly relevant in the development of supportive care medications for patients undergoing treatments like chemotherapy, which often causes severe nausea .
Spectroscopic Analysis: The compound’s structure lends itself to detailed spectroscopic analysis, which can reveal information about its electronic configuration and molecular interactions. This is essential for understanding the compound’s properties and potential modifications to enhance its therapeutic effects .
Computational Simulations: Computational simulations, including molecular dynamics (MD) and quantum mechanical calculations, are used to predict the behavior of molecules like 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide under various conditions. These simulations can help in optimizing the compound for better drug-like properties and stability .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include the 2,3,4,9-tetrahydro-1h-carbazol-6-yl moiety, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . The specific interactions and resulting changes would depend on the specific receptors that this compound targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of this compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound would have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10,12,14,24H,4-5,8-9,11,13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZAFAAFGVHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2917893.png)
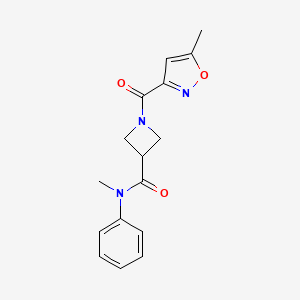

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)
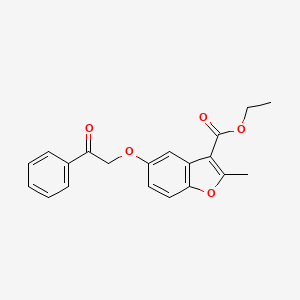
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)
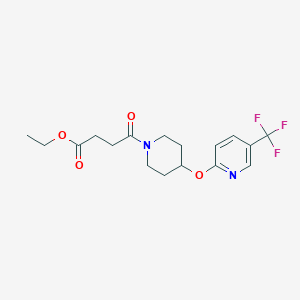
![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)
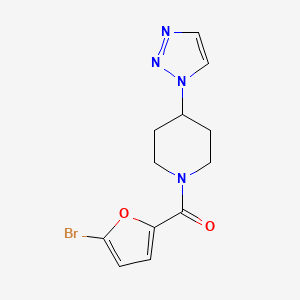

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)